Miconazole-d5 Nitrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Miconazole-d5 Nitrate is a deuterium-labeled derivative of Miconazole Nitrate, an imidazole antifungal agent. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Miconazole Nitrate. The deuterium labeling helps in tracing the compound during various biochemical processes without altering its chemical properties significantly .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Miconazole-d5 Nitrate involves the incorporation of deuterium atoms into the Miconazole Nitrate molecule. This can be achieved through several methods, including:

Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as heavy water (D2O).

Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.

Industrial Production Methods: Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:

Thin Film Hydration Method: This involves dissolving phospholipids and cholesterol in an organic solvent, followed by hydration with a deuterium-containing aqueous phase.

Microemulsion Method: This method uses a combination of oils, surfactants, and co-surfactants to create a microemulsion that facilitates the incorporation of deuterium.

化学反応の分析

Types of Reactions: Miconazole-d5 Nitrate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in an alcoholic medium.

Substitution: Halogens in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deuterated alcohols .

科学的研究の応用

Clinical Applications

Miconazole-d5 nitrate is widely used in various formulations for treating superficial fungal infections. Its applications include:

- Athlete’s Foot (Tinea Pedis) : this compound is effective in reducing symptoms and eradicating the fungal infection.

- Jock Itch (Tinea Cruris) : It helps alleviate the itchy rash associated with this condition.

- Ringworm (Tinea Corporis) : The compound targets the fungi responsible for this skin condition.

- Vaginal Yeast Infections (Candidiasis) : this compound is available in vaginal creams and suppositories, providing targeted treatment .

Table 1: Common Clinical Applications of this compound

| Application | Description |

|---|---|

| Athlete’s Foot | Treats fungal infection between toes |

| Jock Itch | Alleviates red, itchy rash in groin areas |

| Ringworm | Targets circular, scaly rashes on skin |

| Vaginal Yeast Infections | Delivers medication directly to the site of infection |

Innovative Formulations

Recent studies have explored advanced formulations of this compound to enhance its efficacy:

- Transethosomal Gels : Research indicates that this compound-loaded transethosomal gels exhibit superior antifungal activity compared to traditional gels. These formulations improve skin permeability and demonstrate significant healing effects in animal models .

- Solid Lipid Nanoparticles : this compound incorporated into solid lipid nanoparticles shows enhanced skin targeting and increased drug uptake compared to conventional formulations .

- Cubosome Hydrogels : Novel cubosome-based hydrogels loaded with this compound have been developed, showing promising antimicrobial activity against Candida albicans and improved drug release profiles .

Table 2: Innovative Formulations and Their Benefits

| Formulation Type | Key Benefits |

|---|---|

| Transethosomal Gel | Enhanced antifungal activity and skin permeability |

| Solid Lipid Nanoparticles | Improved skin targeting and drug uptake |

| Cubosome Hydrogels | Superior antimicrobial activity and controlled release |

Case Studies

Several clinical studies highlight the effectiveness of this compound in treating fungal infections:

- A study involving 139 patients with vulvovaginal candidiasis demonstrated that miconazole nitrate cream was equally effective across different treatment durations (7, 10, or 14 days), indicating its flexibility in treatment regimens .

- Another investigation assessed the efficacy of this compound-loaded transethosomal gel against Candida albicans in an in vivo rat model, revealing significant improvements in skin recovery and hematological parameters compared to untreated controls .

Table 3: Summary of Case Studies

作用機序

Miconazole-d5 Nitrate exerts its antifungal effects by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition disrupts the cell membrane’s integrity, leading to increased permeability and leakage of essential cellular components. The primary molecular target is the enzyme CYP450 14α-lanosterol demethylase, which is involved in ergosterol synthesis .

類似化合物との比較

Miconazole Nitrate: The non-deuterated form of Miconazole-d5 Nitrate, widely used as an antifungal agent.

Ketoconazole: Another imidazole antifungal agent with a similar mechanism of action.

Clotrimazole: An imidazole antifungal used to treat various fungal infections.

Uniqueness: this compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies without altering the compound’s chemical properties. This makes it an invaluable tool in scientific research, particularly in the fields of drug development and analytical chemistry .

生物活性

Miconazole-d5 nitrate is a stable isotope-labeled derivative of miconazole, an imidazole antifungal agent widely used in clinical settings for the treatment of various fungal infections. This article focuses on the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and clinical applications, supported by relevant data tables and case studies.

Overview of this compound

This compound retains the core structure of miconazole but includes five deuterium atoms, enhancing its stability during metabolic studies and allowing for precise tracking in biological systems. The compound exhibits broad-spectrum antifungal activity, particularly against Candida species and dermatophytes, and has shown antibacterial properties as well .

This compound functions primarily by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This disruption leads to increased membrane permeability and cell lysis. The compound's mechanism can be summarized as follows:

- Inhibition of Ergosterol Biosynthesis : Miconazole interferes with the enzyme lanosterol 14α-demethylase, crucial for ergosterol production.

- Membrane Disruption : The resultant deficiency in ergosterol alters membrane fluidity and integrity, leading to cell death.

Pharmacological Profile

The pharmacokinetics of this compound demonstrate its effectiveness in topical formulations, where it is primarily applied due to poor systemic absorption through oral routes. The following table summarizes key pharmacological characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 305.4 g/mol |

| Solubility | Poorly soluble in water |

| Half-Life | Approximately 20 hours |

| Bioavailability | Low (topical application preferred) |

| Therapeutic Formulations | Creams, gels, microemulsions |

In Vitro Studies

Recent studies have demonstrated the enhanced antifungal activity of this compound when formulated in novel delivery systems such as cubosome hydrogels and microemulsions. For instance:

- Cubosome Hydrogels : A study showed that miconazole nitrate-based cubosomes exhibited superior release profiles and antifungal activity against Candida albicans compared to conventional formulations . The controlled release from these nano-carriers improved penetration through fungal cell walls.

- Microemulsions : Another investigation highlighted that miconazole nitrate microemulsion formulations significantly enhanced antifungal efficacy due to improved solubility and bioavailability .

Case Studies

- Topical Application in Candidiasis : A clinical study involving patients with vaginal candidiasis demonstrated that this compound cream resulted in higher cure rates compared to traditional treatments such as nystatin . Patients reported improved symptoms and faster recovery times.

- Transethosomal Gel Evaluation : An in vivo study assessed a transethosomal gel loaded with miconazole nitrate against Candida albicans. Results indicated a significant increase in lymphocyte counts and skin restoration in treated rats compared to untreated controls, suggesting enhanced immune response and antifungal activity .

特性

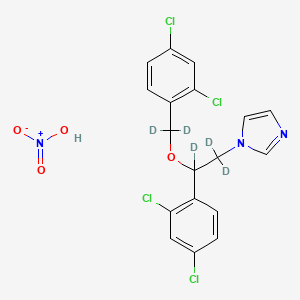

IUPAC Name |

nitric acid;1-[1,1,2-trideuterio-2-(2,4-dichlorophenyl)-2-[dideuterio-(2,4-dichlorophenyl)methoxy]ethyl]imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl4N2O.HNO3/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22;2-1(3)4/h1-8,11,18H,9-10H2;(H,2,3,4)/i9D2,10D2,18D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCCACAIVAXEFAL-CDCUZREZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=C(C=C(C=C1)Cl)Cl)OC([2H])(C2=C(C=C(C=C2)Cl)Cl)C([2H])([2H])N3C=CN=C3.[N+](=O)(O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl4N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。